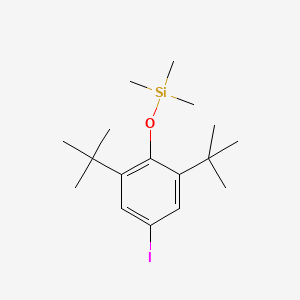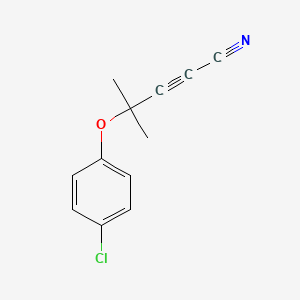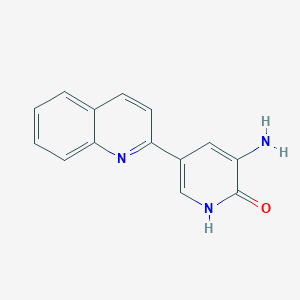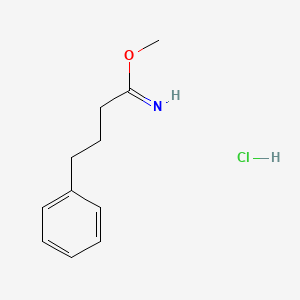
2-Oxo-1-(3-oxobutyl)cyclododecane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxo-1-(3-oxobutyl)cyclododecane-1-carbonitrile is a chemical compound with a complex structure that includes a cyclododecane ring, a nitrile group, and two oxo groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-(3-oxobutyl)cyclododecane-1-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor followed by functional group transformations to introduce the oxo and nitrile groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
2-Oxo-1-(3-oxobutyl)cyclododecane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or other functional groups.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides, amines, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like sodium azide, ammonia, and various amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
2-Oxo-1-(3-oxobutyl)cyclododecane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism by which 2-Oxo-1-(3-oxobutyl)cyclododecane-1-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound could inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.
Gene Expression: The compound might influence gene expression, leading to changes in protein synthesis and cellular function.
相似化合物的比较
Similar Compounds
- 2-Oxocyclopentane-1-carbonitrile
- Ethyl 2-oxo-1-(3-oxobutyl)cycloheptanecarboxylate
Uniqueness
2-Oxo-1-(3-oxobutyl)cyclododecane-1-carbonitrile is unique due to its specific structural features, such as the cyclododecane ring and the presence of both oxo and nitrile groups. These characteristics confer distinct chemical properties and reactivity, making it valuable for specialized applications.
属性
| 112014-74-1 | |
分子式 |
C17H27NO2 |
分子量 |
277.4 g/mol |
IUPAC 名称 |
2-oxo-1-(3-oxobutyl)cyclododecane-1-carbonitrile |
InChI |
InChI=1S/C17H27NO2/c1-15(19)11-13-17(14-18)12-9-7-5-3-2-4-6-8-10-16(17)20/h2-13H2,1H3 |
InChI 键 |
PMFMYNILXSPUDY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCC1(CCCCCCCCCCC1=O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(Propan-2-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14308531.png)





![2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14308556.png)
